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Abstract
R59949 is a potent, cell-permeable inhibitor of diacylglycerol kinases (DGKs), a family of

enzymes that play a critical role in cellular signaling by phosphorylating diacylglycerol (DAG) to

produce phosphatidic acid (PA). By inhibiting DGKs, R59949 effectively elevates intracellular

levels of DAG, a key second messenger, thereby modulating a multitude of downstream

signaling pathways. This technical guide provides a comprehensive overview of the cellular

effects of R59949, presenting quantitative data, detailed experimental protocols, and visual

representations of the signaling pathways and experimental workflows involved. This document

is intended to serve as a valuable resource for researchers investigating lipid signaling, protein

kinase C (PKC) activation, and the therapeutic potential of DGK inhibition in various

physiological and pathological contexts, including cancer and immune disorders.

Introduction to Diacylglycerol Kinase and R59949
Diacylglycerol kinases are a family of ten isozymes that terminate DAG-mediated signaling by

converting it to PA.[1] Both DAG and PA are crucial lipid second messengers that regulate a

diverse array of cellular processes, including cell proliferation, differentiation, apoptosis, and

immune responses.[1][2] The balance between DAG and PA levels is therefore tightly

controlled to ensure proper cellular function.
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R59949 is a widely used pharmacological tool to study the roles of DGKs. It acts as a pan-DGK

inhibitor, though it exhibits some isoform selectivity.[3][4] By blocking the conversion of DAG to

PA, R59949 leads to the accumulation of DAG, which in turn activates its downstream

effectors, most notably Protein Kinase C (PKC).[3][5]

Quantitative Data on R59949 Activity
The inhibitory potency of R59949 varies depending on the specific DGK isoform and the

cellular context. The following tables summarize the key quantitative data reported in the

literature.

Parameter Value Description Reference

Pan-DGK IC50 300 nM

Concentration for 50%

inhibition of total DGK

activity.

[3][5]

DGKα IC50 18 µM

Concentration for 50%

inhibition of DGKα

isoform.

[4]

DGKγ IC50 Similar to DGKα
R59949 strongly

inhibits DGKγ.
[4]

DGKθ and DGKκ IC50
Moderately higher

than DGKα/γ

R59949 moderately

attenuates the activity

of these Type II

DGKs.

[3][5]

Table 1: Inhibitory Potency of R59949 against DGK Isoforms
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Cell

Line/System
Parameter Value Effect Reference

THP-1

monocytes

Half-maximal

concentration
8.6 μM

Attenuation of

CCL2-evoked

Ca2+ signaling.

[3][5]

MDCK cells IC50 10.6 μM
Inhibition of OST-

tagged DGKα.
[3]

MIN6 pancreatic

β-cells
1 µM

Enhanced

glucose-induced

[Ca2+]i

oscillation (PKC-

dependent).

[6][7]

MIN6 pancreatic

β-cells
10 µM

Suppressed

glucose-induced

[Ca2+]i elevation

(PKC-

independent).

[6][7]

Rat Aortic

Smooth Muscle

Cells (RASMCs)

10 µM

Inhibited IL-1β-

induced NO

production.

[8]

SW480 cells 30 µM

Diminished total

DGK activity by

~25%.

[9]

Table 2: Cellular Effects of R59949 at Different Concentrations

Core Signaling Pathways Modulated by R59949
The primary mechanism of action of R59949 is the inhibition of DGK, leading to an

accumulation of DAG. This event triggers a cascade of downstream signaling events.

Activation of the Protein Kinase C (PKC) Pathway
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DAG is a critical activator of the PKC family of serine/threonine kinases. By increasing DAG

levels, R59949 directly leads to the activation of PKC isoforms.[3][5] This activation can have

pleiotropic effects depending on the cell type and the specific PKC isoforms expressed.
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Caption: R59949 inhibits DGK, leading to DAG accumulation and subsequent PKC activation.

Modulation of Calcium Signaling
R59949 has been shown to modulate intracellular calcium ([Ca2+]i) levels in a concentration-

dependent manner. In THP-1 monocytes, it attenuates CCL2-evoked Ca2+ signaling.[3][5] In

pancreatic β-cells, low concentrations of R59949 enhance glucose-induced [Ca2+]i oscillations

in a PKC-dependent manner, while higher concentrations suppress [Ca2+]i elevation

independently of PKC.[6][7]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.medchemexpress.com/r59949.html
https://www.cancer-research-network.com/2021/01/14/r59949-is-a-pan-diacylglycerol-kinase-dgk-inhibitor/
https://www.benchchem.com/product/b1678720?utm_src=pdf-body-img
https://www.medchemexpress.com/r59949.html
https://www.cancer-research-network.com/2021/01/14/r59949-is-a-pan-diacylglycerol-kinase-dgk-inhibitor/
https://www.researchgate.net/figure/Effects-of-high-concentrations-of-the-type-I-DGK-inhibitor-R59949-10-mM-A-C-and-DAG_fig2_333801419
https://diabetesjournals.org/diabetes/article/67/Supplement_1/328-OR/57124/DAG-Accumulation-due-to-Type-1-DGK-Inhibition-Has
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678720?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Low [R59949] (e.g., 1 µM) High [R59949] (e.g., 10 µM)

R59949

DGK Inhibition

↑ DAG

PKC Activation

Enhanced Glucose-Induced
[Ca2+]i Oscillations

R59949

DGK Inhibition

↑↑ DAG

Voltage-Dependent
Ca2+ Channels

Inhibits (PKC-independent)

Suppressed Glucose-Induced
[Ca2+]i Elevation

Click to download full resolution via product page

Caption: Dose-dependent effects of R59949 on calcium signaling in pancreatic β-cells.

Inhibition of Inducible Nitric Oxide Production
In vascular smooth muscle cells, R59949 inhibits interleukin-1β (IL-1β)-induced nitric oxide

(NO) production.[8] This effect is not due to a direct inhibition of inducible nitric oxide synthase

(iNOS) expression or activity, but rather through the suppression of transplasmalemmal L-

arginine uptake, the substrate for NO synthesis.[8]

Regulation of Hypoxia-Inducible Factor-1α (HIF-1α)
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R59949 has been identified as an activator of HIF prolyl hydroxylases.[10] This leads to the

hydroxylation and subsequent degradation of the HIF-1α subunit, even under hypoxic

conditions.[10] By promoting HIF-1α degradation, R59949 can impair cellular adaptation to low

oxygen environments, an effect with significant implications for cancer biology.[10][11]

Experimental Protocols
This section outlines the general methodologies for key experiments cited in this guide.

Specific details may need to be optimized for different cell types and experimental conditions.

Diacylglycerol Kinase Activity Assay
A non-radioactive, two-step DGK assay can be employed to measure the activity of DGK

isozymes and the inhibitory effect of R59949.[12]

Principle: This assay measures the amount of ADP produced from the DGK-catalyzed

phosphorylation of DAG to PA. The amount of ADP is then quantified using a coupled enzyme

reaction that generates a luminescent signal.

Materials:

Cell lysates containing DGK

Diacylglycerol (DAG) substrate

ATP

R59949

ADP-Glo™ Kinase Assay kit (Promega) or similar

Luminometer

Procedure:

Prepare cell lysates from control and R59949-treated cells.

In a 96-well plate, add cell lysate, DAG substrate, and varying concentrations of R59949.
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Initiate the kinase reaction by adding ATP. Incubate at room temperature.

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™

Kinase Assay kit according to the manufacturer's instructions.

Measure luminescence using a luminometer. The luminescent signal is proportional to the

amount of ADP produced and thus to the DGK activity.

Prepare Cell Lysates
(Control & R59949-treated)

Mix Lysate, DAG, and
Varying [R59949]

Initiate Reaction with ATP
and Incubate

Stop Reaction and
Measure ADP (Luminescence)

Analyze Data to Determine
DGK Activity and IC50

Click to download full resolution via product page

Caption: Workflow for a non-radioactive Diacylglycerol Kinase activity assay.

Measurement of Intracellular Calcium Levels
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Intracellular calcium concentrations can be measured using fluorescent calcium indicators.

Principle: Cells are loaded with a calcium-sensitive fluorescent dye. Changes in intracellular

calcium levels are detected as changes in fluorescence intensity.

Materials:

Cells of interest (e.g., THP-1 monocytes, MIN6 cells)

Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)

R59949

Stimulus (e.g., CCL2, glucose)

Fluorescence microscope or plate reader

Procedure:

Culture cells on glass coverslips or in a 96-well plate.

Load the cells with a fluorescent calcium indicator according to the manufacturer's protocol.

Wash the cells to remove excess dye.

Pre-treat the cells with R59949 or vehicle control.

Stimulate the cells with the appropriate agonist.

Record the fluorescence intensity over time using a fluorescence microscope or plate reader.

Analyze the changes in fluorescence to determine the effect of R59949 on intracellular

calcium signaling.

Nitric Oxide Production Assay
Nitric oxide production can be quantified by measuring the accumulation of its stable

metabolite, nitrite, in the culture medium using the Griess reagent.[11]
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Principle: The Griess reagent reacts with nitrite in an acidic solution to produce a pink-colored

azo compound, the absorbance of which can be measured spectrophotometrically.

Materials:

Cell culture supernatant

Griess reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

Nitrate reductase (if measuring total NOx)

Sodium nitrite standard solution

Microplate reader

Procedure:

Culture cells (e.g., RASMCs) and treat with IL-1β in the presence or absence of R59949.

Collect the cell culture supernatant.

If desired, convert nitrate to nitrite using nitrate reductase.

Add the Griess reagent to the supernatant and standards in a 96-well plate.

Incubate at room temperature to allow for color development.

Measure the absorbance at 540 nm using a microplate reader.

Calculate the nitrite concentration in the samples based on the standard curve.

Applications in Research and Drug Development
The ability of R59949 to modulate fundamental cellular signaling pathways makes it a valuable

tool in several areas of research and drug development.

Cancer Research: By activating PKC and inhibiting HIF-1α, R59949 has shown potential in

inducing apoptosis in cancer cells and overcoming resistance to therapy.[13][14] DGKα, a
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primary target of R59949, is considered a promising target for cancer immunotherapy as its

inhibition can enhance T-cell-mediated anti-tumor responses.[15]

Immunology: DGKs play a crucial role in regulating immune cell activation and function.

R59949 can be used to investigate the role of DAG signaling in T-cell activation, cytokine

production, and other immune responses.

Metabolic Diseases: The effects of R59949 on insulin secretion in pancreatic β-cells suggest

a potential role for DGK inhibitors in the study and treatment of diabetes.[6][7]

Conclusion
R59949 is a powerful pharmacological inhibitor of diacylglycerol kinases that has significantly

contributed to our understanding of the complex roles of DAG and PA in cellular signaling. Its

ability to modulate PKC activity, calcium signaling, nitric oxide production, and HIF-1α stability

highlights the pleiotropic effects of DGK inhibition. This technical guide provides a consolidated

resource for researchers utilizing R59949, offering quantitative data, detailed experimental

protocols, and visual aids to facilitate further investigation into the therapeutic potential of

targeting DGKs in a variety of diseases. However, it is important to note that R59949 has

limitations, including off-target effects and suboptimal pharmacokinetic properties, which have

hindered its clinical application.[16] Newer, more selective DGK inhibitors are currently under

development.[16]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Beyond Lipid Signaling: Pleiotropic Effects of Diacylglycerol Kinases in Cellular Signaling
[mdpi.com]

2. researchgate.net [researchgate.net]

3. medchemexpress.com [medchemexpress.com]

4. researchgate.net [researchgate.net]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://insilico.com/pipeline_target_dgka
https://www.researchgate.net/figure/Effects-of-high-concentrations-of-the-type-I-DGK-inhibitor-R59949-10-mM-A-C-and-DAG_fig2_333801419
https://diabetesjournals.org/diabetes/article/67/Supplement_1/328-OR/57124/DAG-Accumulation-due-to-Type-1-DGK-Inhibition-Has
https://pubs.acs.org/doi/10.1021/acs.jmedchem.5c01944
https://pubs.acs.org/doi/10.1021/acs.jmedchem.5c01944
https://www.benchchem.com/product/b1678720?utm_src=pdf-custom-synthesis
https://www.mdpi.com/1422-0067/21/18/6861
https://www.mdpi.com/1422-0067/21/18/6861
https://www.researchgate.net/figure/Effects-of-IL-2-and-the-DGK-inhibitor-R59949-on-the-PA-species-level-in-CTLL-2-cells_fig1_236644311
https://www.medchemexpress.com/r59949.html
https://www.researchgate.net/publication/255958216_Evaluations_of_the_Selectivities_of_the_Diacylglycerol_Kinase_Inhibitors_R59022_and_R59949_Among_Diacylglycerol_Kinase_Isozymes_Using_a_New_Non-Radioactive_Assay_Method
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678720?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


5. cancer-research-network.com [cancer-research-network.com]

6. researchgate.net [researchgate.net]

7. diabetesjournals.org [diabetesjournals.org]

8. R59949, a diacylglycerol kinase inhibitor, inhibits inducible nitric oxide production through
decreasing transplasmalemmal L-arginine uptake in vascular smooth muscle cells - PubMed
[pubmed.ncbi.nlm.nih.gov]

9. Diacylglycerol kinase α promotes 3D cancer cell growth and limits drug sensitivity through
functional interaction with Src - PMC [pmc.ncbi.nlm.nih.gov]

10. Activation of HIF-prolyl hydroxylases by R59949, an inhibitor of the diacylglycerol kinase
- PubMed [pubmed.ncbi.nlm.nih.gov]

11. selleckchem.com [selleckchem.com]

12. Evaluations of the selectivities of the diacylglycerol kinase inhibitors R59022 and R59949
among diacylglycerol kinase isozymes using a new non-radioactive assay method - PubMed
[pubmed.ncbi.nlm.nih.gov]

13. aacrjournals.org [aacrjournals.org]

14. mdpi.com [mdpi.com]

15. DGKA | Insilico Medicine [insilico.com]

16. pubs.acs.org [pubs.acs.org]

To cite this document: BenchChem. [The Cellular Impact of Diacylglycerol Kinase Inhibition
by R59949: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1678720#cellular-effects-of-diacylglycerol-kinase-
inhibition-by-r59949]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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